

The Benzoxazole Moiety: A Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 1,2-Benzoxazole-5-carboxylic acid

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole ring system, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for favorable interactions with a wide range of biological targets, leading to a diverse array of pharmacological activities. This document provides a comprehensive overview of the role of the benzoxazole moiety in modern drug discovery, including detailed application notes, experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways.

Pharmacological Significance of the Benzoxazole Moiety

Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for the development of novel therapeutics. The core benzoxazole structure can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[1][2] This versatility has led to the discovery of benzoxazole-containing compounds with potent anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4]



The benzoxazole nucleus is considered a "pharmacophore," a molecular framework that carries the essential features required for biological activity. It can act as a bioisostere for naturally occurring purine bases, such as adenine and guanine, enabling it to interact with biomolecules like enzymes and receptors.[4]

Data Presentation: Biological Activities of Representative Benzoxazole Derivatives

The following tables summarize the quantitative biological data for a selection of benzoxazole derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Benzoxazole Derivatives



Compound	Cancer Cell Line	IC50 (μM)	Target	Reference
121	HepG2 (Liver)	10.50	VEGFR-2	[1]
MCF-7 (Breast)	15.21	VEGFR-2	[1]	
8d	MCF-7 (Breast)	3.43	VEGFR-2	[3]
HCT116 (Colon)	2.79	VEGFR-2	[3]	_
HepG2 (Liver)	2.43	VEGFR-2	[3]	
140	HepG2 (Liver)	3.22	VEGFR-2	[4]
MCF-7 (Breast)	6.94	VEGFR-2	[4]	
Compound 4	-	22.3	DNA Topoisomerase II	[5]
Compound 6	-	17.4	DNA Topoisomerase II	[5]
Compound 8	-	91.41	DNA Topoisomerase II	[5]
Compound 17	-	14.1	DNA Topoisomerase I	[5]
Compound 3	-	132.3	DNA Topoisomerase I	[5]

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives



Compound	Assay	IC50 (μM)	Target	Reference
3c	IL-6 Inhibition	10.14	MD2	[6]
3d	IL-6 Inhibition	5.43	MD2	[6]
3g	IL-6 Inhibition	5.09	MD2	[6]
Compound 4	COX-2 Inhibition	-	COX-2	[7]
Compound 9	COX-2 Inhibition	-	COX-2	[7]
Methyl-2-amino benzoxazole carboxylate Tosylate	COX-2 Inhibition	11.5 (μg/ml)	COX-2	[8]
N1-(2-amino benzoxazole-5- carbonyl)-4- methyl benzene sulfonohydrazide	COX-2 Inhibition	19.6 (μg/ml)	COX-2	[8]

Table 3: Antimicrobial Activity of Benzoxazole Derivatives

Compound	Microorganism	MIC (μg/mL)	Target	Reference
(-)-1	Staphylococcus aureus	-	DNA Gyrase	[9]
Compound (b)	S. aureus	50	Not Specified	[10]
Compound 124	Fungi	<1	Not Specified	[11]
Compound 125	Fungi	<1	Not Specified	[11]
Compound 163	Fungi	<1	Not Specified	[11]

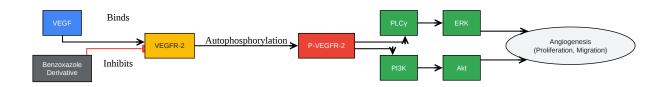
Signaling Pathways and Mechanisms of Action



The diverse biological activities of benzoxazole derivatives stem from their ability to modulate various signaling pathways implicated in disease pathogenesis.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][4] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block its autophosphorylation and downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and tube formation. This ultimately results in the suppression of tumor angiogenesis and growth.[1][4]



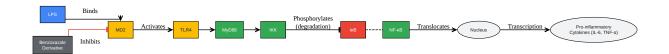
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Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Anti-inflammatory Activity: Targeting the MD2/TLR4/NFkB and COX Pathways

Chronic inflammation is a hallmark of many diseases. Benzoxazole derivatives have been shown to exert anti-inflammatory effects through multiple mechanisms. One key target is the Myeloid Differentiation protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4).[6] By binding to MD2, these compounds can block the recognition of lipopolysaccharide (LPS), a potent inflammatory stimulus, thereby preventing the activation of the downstream NF- κ B signaling pathway and the production of pro-inflammatory cytokines like IL-6 and TNF- α .[12]





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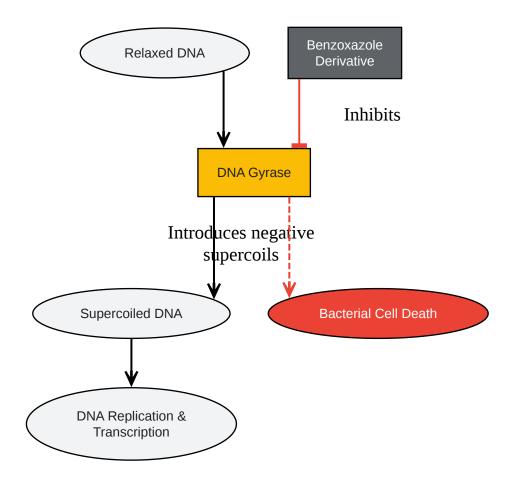
Caption: Inhibition of the MD2/TLR4/NF-κB signaling pathway by benzoxazole derivatives.

Additionally, some benzoxazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[7][8]

Antimicrobial Activity: DNA Gyrase Inhibition

The emergence of antibiotic resistance is a major global health threat. Benzoxazole derivatives have shown promise as a new class of antibacterial agents. One of their primary mechanisms of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[9] By binding to the enzyme, these compounds prevent it from introducing negative supercoils into the bacterial DNA, leading to the accumulation of DNA damage and ultimately cell death.



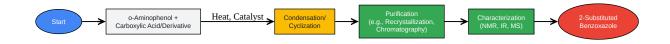


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Caption: Inhibition of bacterial DNA gyrase by benzoxazole derivatives.

Experimental Protocols General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid or its derivative.



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Caption: General workflow for the synthesis of 2-substituted benzoxazoles.



Materials:

- o-Aminophenol derivative (1.0 eq)
- Carboxylic acid or acyl chloride (1.0-1.2 eq)
- Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or base (for acyl chloride)
- Appropriate solvent (e.g., toluene, xylene, or solvent-free)

Procedure:

- Combine the o-aminophenol and the carboxylic acid in a round-bottom flask.
- Add the condensing agent (e.g., PPA) and heat the mixture with stirring at a temperature typically ranging from 130-200 °C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a
 precipitate forms.
- Collect the crude product by vacuum filtration and wash it with water.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
- Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.



Materials:

- Cancer cell line of interest (e.g., MCF-7, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Benzoxazole test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the benzoxazole test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37 °C.
- Remove the medium and add 150 μL of the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control
 and determine the IC50 value (the concentration of the compound that inhibits 50% of cell
 growth).



In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strain of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Benzoxazole test compounds (dissolved in DMSO)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a serial two-fold dilution of the benzoxazole test compounds in the broth medium in a 96-well plate.
- Prepare an inoculum of the microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
- Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits
 the visible growth of the microorganism. This can be assessed visually or by measuring the
 optical density at 600 nm.

Conclusion



The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly valuable moiety in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of benzoxazole-based compounds in their own drug development programs. Further investigation into the mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the development of novel and effective treatments for a wide range of diseases.

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